7-(2-oxopropoxy)-2H-chromen-2-one

Descripción general

Descripción

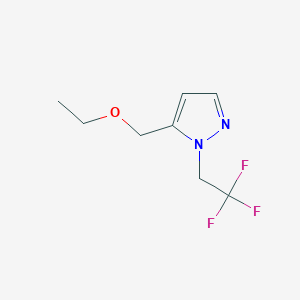

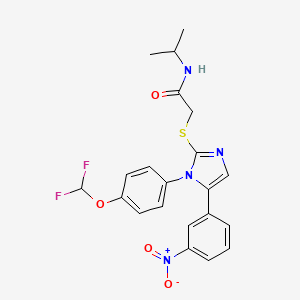

“7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with a molecular formula of C15H14O4 . It is related to a class of compounds known as chromenones, which are characterized by a chromen-2-one core structure .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chromen-2-one core structure with a 2-oxopropoxy group attached at the 7-position . The molecular weight of this compound is 258.269 Da .Aplicaciones Científicas De Investigación

7-(2-oxopropoxy)-2H-chromen-2-one has potential applications in scientific research due to its diverse biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. In addition, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and differentiation. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been implicated in various metabolic pathways, including glycolysis .

Result of Action

Similar compounds have been shown to induce various cellular responses, including apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its relatively low cost and easy availability. It can be synthesized in large quantities and purified by simple methods. In addition, it exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for different applications.

Direcciones Futuras

There are several future directions for the research on 7-(2-oxopropoxy)-2H-chromen-2-one. One of the areas of interest is its potential application in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo and to identify the underlying mechanisms of its antitumor activity. Another area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic value in vivo. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.

Conclusion

In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits diverse biological activities and has been shown to modulate various signaling pathways involved in cellular processes. However, further studies are needed to determine its optimal dosage and administration route and to identify its underlying mechanisms of action. The development of new analogs and derivatives may lead to the discovery of new drugs and therapies with improved efficacy and safety profiles.

Propiedades

IUPAC Name |

7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-8(13)7-15-10-4-2-9-3-5-12(14)16-11(9)6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOJMJQGRRERKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)

![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2869513.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)